molecular formula C18H6F12 B3041870 Bis[3,5-bis(trifluoromethyl)phenyl]acetylene CAS No. 397864-20-9

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene

Cat. No.: B3041870
CAS No.: 397864-20-9
M. Wt: 450.2 g/mol
InChI Key: UOIKFKIMHPBEQF-UHFFFAOYSA-N
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Description

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetylene group. This compound is known for its strong electron-withdrawing properties due to the trifluoromethyl groups, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene typically involves the reaction of 3,5-bis(trifluoromethyl)phenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of halogenated precursors and trifluoromethylation reactions . The reaction conditions often involve the use of solvents like chloroform or dichloromethane and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alkanes, alkenes, and various substituted derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene involves its ability to act as an electron-withdrawing group, stabilizing negative charges in transition states and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity and selectivity in organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is unique due to its acetylene group, which provides distinct reactivity and electronic properties compared to its similar compounds. This makes it particularly valuable in the synthesis of conjugated polymers and advanced materials .

Properties

IUPAC Name

1-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIKFKIMHPBEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6F12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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